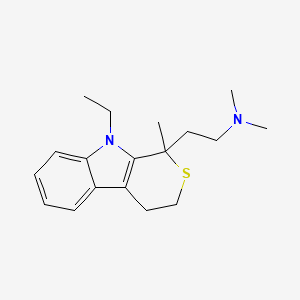

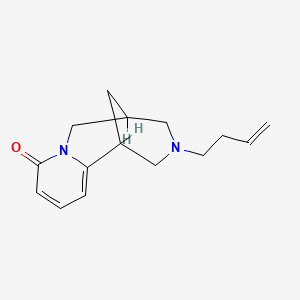

Tandamine

Übersicht

Beschreibung

Tandamine is a selective norepinephrine reuptake inhibitor with a tricyclic structure. It was developed in the 1970s as a potential antidepressant but was never commercialized . This compound is analogous to pirandamine, which acts as a selective serotonin reuptake inhibitor .

Vorbereitungsmethoden

The synthesis of Tandamine involves the creation of a series of novel 1,3,4,9-tetrahydro-1-methyl-thiopyrano-[3,4-b]indole-1-ethanamines . The synthetic route includes the preparation of the 9-ethyl-N,N-dimethyl derivative, which is the active form of this compound . The reaction conditions typically involve the use of reserpine-induced ptosis and hypothermia in mice to screen for potential antidepressant properties . Industrial production methods for this compound have not been widely documented due to its lack of commercialization.

Analyse Chemischer Reaktionen

Tandamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

Reduction: Reduction reactions involving this compound have not been extensively documented.

Substitution: This compound can undergo substitution reactions, particularly involving its tricyclic structure.

Common reagents used in these reactions include reserpine, tetrabenazine, and tremorine . The major products formed from these reactions are typically analogs of this compound with slight modifications to its structure .

Wissenschaftliche Forschungsanwendungen

Tandamine has been primarily researched for its potential antidepressant properties. It has been shown to be more effective than desipramine, imipramine, and amitriptyline in several screening procedures indicative of potential antidepressant activity . This compound has also been studied for its effects on biogenic amine uptake mechanisms and related activities . Further research has explored its potential use in reducing appetite and producing sedation .

Wirkmechanismus

Tandamine exerts its effects by selectively inhibiting the reuptake of norepinephrine . This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression . This compound does not significantly affect the uptake of serotonin or dopamine .

Vergleich Mit ähnlichen Verbindungen

Tandamine is similar to other tricyclic antidepressants such as desipramine, imipramine, and amitriptyline . it exhibits relatively little anticholinergic properties compared to these compounds . This compound is also analogous to pirandamine, which acts as a selective serotonin reuptake inhibitor . The unique aspect of this compound is its selective inhibition of norepinephrine reuptake without significantly affecting serotonin or dopamine uptake .

Similar compounds include:

- Desipramine

- Imipramine

- Amitriptyline

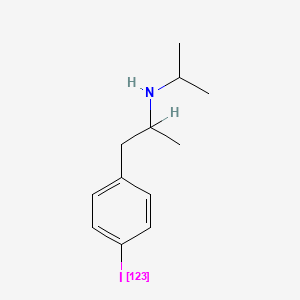

- Pirandamine

Eigenschaften

CAS-Nummer |

42408-80-0 |

|---|---|

Molekularformel |

C18H26N2S |

Molekulargewicht |

302.5 g/mol |

IUPAC-Name |

2-(9-ethyl-1-methyl-3,4-dihydrothiopyrano[3,4-b]indol-1-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C18H26N2S/c1-5-20-16-9-7-6-8-14(16)15-10-13-21-18(2,17(15)20)11-12-19(3)4/h6-9H,5,10-13H2,1-4H3 |

InChI-Schlüssel |

BRPOADLGOFPKKJ-UHFFFAOYSA-N |

SMILES |

CCN1C2=CC=CC=C2C3=C1C(SCC3)(C)CCN(C)C |

Kanonische SMILES |

CCN1C2=CC=CC=C2C3=C1C(SCC3)(C)CCN(C)C |

| 42408-80-0 58167-78-5 |

|

Verwandte CAS-Nummern |

58167-78-5 (mono-hydrochloride) |

Synonyme |

1-(2-(dimethylamino)ethyl)-9-ethyl- 1,3,4,9-tetrahydro-1-methylthiopyrano(3,4-b)indole AY 23946 tandamine tandamine hydrochloride, (+)-isomer tandamine hydrochloride, (+-)-isomer tandamine hydrochloride, (-)-isomer tandamine monohydrochloride |

Herkunft des Produkts |

United States |

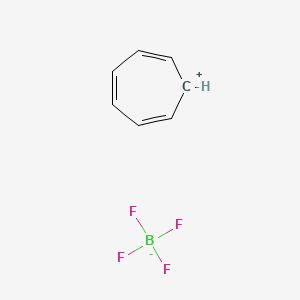

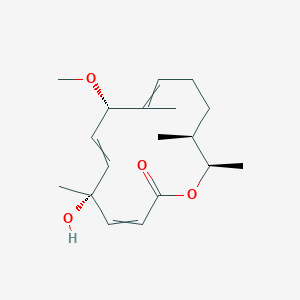

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Methylanilino)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1215262.png)